1-(1-Naphthyl)ethylamine
Overview
Description
1-(1-Naphthyl)ethylamine (NEA) is a compound that has been studied for its adsorption on platinum surfaces and its role in chiral modification in catalysis . It is also a key intermediate in the synthesis of various naphthylamine derivatives, which are important in chemical and biological processes .
Synthesis Analysis
The synthesis of 1-naphthylamines, including NEA, can be achieved through several methods. One approach involves Cu(I)-catalyzed benzannulation of terminal alkynes, 2-bromoaryl ketones, and amides, which allows for the creation of a wide range of functionalized 1-naphthylamines under mild conditions . Another method includes the reaction of 1-tetralone with secondary amines, followed by aromatization with palladium on charcoal . Additionally, NEA can be synthesized as part of chiral stationary phases for high-performance liquid chromatography .
Molecular Structure Analysis
The molecular structure of NEA and its interaction with surfaces has been characterized using reflection-absorption infrared spectroscopy (RAIRS) and temperature-programmed desorption (TPD) . These studies help in understanding the mechanism by which NEA imparts chirality to platinum surfaces, which is crucial for its application in catalysis.
Chemical Reactions Analysis
NEA is involved in various chemical reactions, including its role as a chiral modifier in catalysis . It can form supramolecular chiral templates or complex with reactants, affecting the adsorption and reaction kinetics of other compounds on platinum surfaces. Additionally, NEA derivatives exhibit photophysical properties that can be applied in imaging and monitoring cellular processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of NEA derivatives have been explored for their potential applications. For instance, NEA-based polymers have been synthesized for the selective detection of 1-naphthylamine in drinking water . These polymers exhibit selective binding and sensing capabilities. Furthermore, NEA derivatives have been used as hole transporters in organic compounds, demonstrating electron transporting abilities . The selective fluorescent chemosensor behavior of NEA units towards ferric ions has also been reported .
Scientific Research Applications
Application 1: High Resolution Spectroscopic Studies
- Summary of the Application: 1-(1-Naphthyl)ethylamine is used in high resolution spectroscopic studies to explore the dependence of circular dichroism on conformational structure .
- Methods of Application: Rotationally-resolved spectra of gas-phase samples of 1-(1-naphthyl)ethylamine and amine deuterated forms have been obtained in the microwave and ultraviolet regions . The isotopomers were initially prepared in their zero-point vibrational levels by cooling in pulsed jet and molecular beam supersonic expansions .
- Results or Outcomes: The rotational constants, dipole moment orientation and the amine hydrogen atom positions have been used to identify the conformation of the attached chiral group from among nine possible isomeric forms . These results provide for rigorous benchmark tests of approximate theoretical models and further elucidate the importance of the conformational structure for determinations of absolute stereochemistry from CD spectra .
Application 2: Synthesis of Compounds
- Summary of the Application: 1-(1-Naphthyl)ethylamine has played a crucial role in diverse scientific research applications, encompassing the study of enzyme kinetics, and protein folding . It is also used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins .
- Methods of Application: It has proven invaluable as a reagent for synthesizing various compounds, including peptides, and as a catalyst for polymer synthesis .
- Results or Outcomes: The outcomes of these applications are the successful synthesis of various compounds, including peptides, and the catalysis of polymer synthesis .
Application 3: Synthesis of Cinacalcet Hydrochloride
- Summary of the Application: 1-(1-Naphthyl)ethylamine is used in the synthesis of cinacalcet hydrochloride, a calcimimetic drug .
- Methods of Application: The ω-transaminase from Arthrobacter sp. was engineered for the asymmetric reduction of 1-acetonaphthone to produce ®- (+)-1- (1-naphthyl)ethylamine . The enzyme was modified through random mutagenesis and semi-rational design .
- Results or Outcomes: The engineered enzyme variant F225M/C281I showed an 85% increased kcat, a 56% decreased Km, and a 3.42-fold increase in kcat/Km . Furthermore, a 22% higher conversion rate was achieved by F225M/C281I at 10 mmol/L 1-acetonaphthone after 24 h .
Application 4: Synthesis of Chiral Imidazolin-2-ylidene Ligands
- Summary of the Application: 1-(1-Naphthyl)ethylamine is used in the synthesis of chiral imidazolin-2-ylidene ligands, which are used in organometallic catalysis .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of these applications are the successful synthesis of chiral imidazolin-2-ylidene ligands .
Application 5: Asymmetric Synthesis of β-Cyanocarboxylates
- Summary of the Application: 1-(1-Naphthyl)ethylamine is used in the asymmetric synthesis of β-cyanocarboxylates .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of these applications are the successful synthesis of β-cyanocarboxylates .
Application 6: Determination of Absolute Configuration of Primary Amines
- Summary of the Application: 1-(1-Naphthyl)ethylamine is used for determining the absolute configuration of primary amines using chiral (2-nitrophenyl)proline amides and H NMR .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of these applications are the successful determination of the absolute configuration of primary amines .
Safety And Hazards
1-(1-Naphthyl)ethylamine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Future Directions
properties
IUPAC Name |
1-naphthalen-1-ylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCUCQWIICFPOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885878 | |
Record name | 1-(1-Naphthyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Naphthyl)ethylamine | |
CAS RN |
42882-31-5, 3886-70-2, 3309-13-5, 10420-89-0 | |
Record name | 1-(1-Naphthyl)ethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42882-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Naphthalenemethanamine, alpha-methyl-, (alphaR)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886702 | |
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Record name | 1-(1-Naphthyl)ethylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042882315 | |
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Record name | NSC180601 | |
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Record name | 42882-31-5 | |
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Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.S)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.R)- | |
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Record name | 1-Naphthalenemethanamine, .alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-(1-Naphthyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-(+)-1-(1-naphthyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.296 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Naphthalenemethanamine, a-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.331 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Naphthalenemethanamine, α-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
Citations
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